molecular formula C7H6N2 B1318939 3H-Pyrrolo[3,2-B]pyridine CAS No. 272-48-0

3H-Pyrrolo[3,2-B]pyridine

Cat. No.: B1318939
CAS No.: 272-48-0
M. Wt: 118.14 g/mol
InChI Key: MAZGUESXTVKPCZ-UHFFFAOYSA-N
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Description

3H-Pyrrolo[3,2-B]pyridine is a privileged scaffold in medicinal chemistry and drug discovery, belonging to the class of azaindoles where a pyrrole ring is fused to a pyridine ring . This structure is a key pharmacophore found in compounds with a broad spectrum of pharmacological activities . Researchers value this core structure for developing novel therapeutic agents due to its similarity to purine bases, which can contribute to favorable physicochemical properties and enable key interactions with biological targets . The pyrrolopyridine scaffold is present in various kinase inhibitors . Furthermore, derivatives of related pyrrolopyridine isomers have been investigated for their antimicrobial and antiviral properties, including activity against HIV-1 . The structural versatility of the this compound core makes it a highly valuable building block for constructing diverse compound libraries aimed at hit-finding and lead-optimization campaigns in pharmaceutical research. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZGUESXTVKPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591322
Record name 3H-Pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-48-0
Record name 3H-Pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Isomeric Considerations of the Pyrrolopyridine Scaffold

IUPAC Naming Conventions for 3H-Pyrrolo[3,2-b]pyridine

The systematic name for this compound is derived from the rules established by the International Union of Pure and Applied Chemistry (IUPAC) for fused heterocyclic systems. rsc.org The nomenclature process involves identifying the component rings, determining the principal or base component, and indicating the fusion points.

In this case, the two components are a pyrrole (B145914) ring and a pyridine (B92270) ring. According to IUPAC rules, the nitrogen-containing component is generally preferred as the base component. iastate.edu The name is constructed by taking the prefix of the secondary component, in this case, "pyrrolo," and fusing it to the name of the base component, "pyridine." The notation [3,2-b] specifies the nature of the fusion. The numbers 3,2 indicate the atoms of the pyrrole ring that are shared with the pyridine ring, and the letter b denotes the side of the pyridine ring where the fusion occurs. nih.gov

The prefix "3H " is crucial as it designates the position of the indicated hydrogen, which is necessary to define the specific tautomeric form of the molecule. rsc.orgnih.gov In this isomer, the saturated carbon atom (a sp³-hybridized carbon) is at position 3 of the pyrrolopyridine ring system.

Structural Isomerism within the Pyrrolopyridine System and its Relationship to this compound

Structural isomers are molecules that share the same molecular formula but have a different arrangement of atoms. ajol.info The pyrrolopyridine system, with the molecular formula C₇H₆N₂, can exist as six different structural isomers, each with a unique fusion of the pyrrole and pyridine rings. researchgate.net This isomerism is a critical factor in medicinal chemistry, as different isomers can exhibit vastly different biological activities.

Among the most well-studied isomers, in addition to the this compound, are 1H-Pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and 1H-Pyrrolo[3,2-c]pyridine (5-azaindole).

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): In this isomer, the pyrrole ring is fused to the 2 and 3 positions of the pyridine ring. It is a well-known scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties. ajol.info

1H-Pyrrolo[3,2-c]pyridine (5-Azaindole): Here, the pyrrole ring is fused to the 3 and 2 positions of the pyridine ring, but on the 'c' face. Derivatives of this isomer have also been investigated for their therapeutic potential, for instance, as inhibitors of certain kinases. acs.org

Compound NameCommon NameMolecular FormulaCAS NumberStructure
This compound-C₇H₆N₂Not available[Image of this compound structure]
1H-Pyrrolo[2,3-b]pyridine7-Azaindole (B17877)C₇H₆N₂271-63-6[Image of 1H-Pyrrolo[2,3-b]pyridine structure]
1H-Pyrrolo[3,2-c]pyridine5-AzaindoleC₇H₆N₂271-34-1[Image of 1H-Pyrrolo[3,2-c]pyridine structure]

Tautomeric Forms and Dynamic Equilibria (where applicable to the pyrrolopyridine core)

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, can readily interconvert through a chemical reaction. mdpi.com In the context of the pyrrolopyridine core, prototropic tautomerism, which involves the migration of a proton, is particularly relevant. This phenomenon is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. wiley-vch.de

The pyrrolopyridine system can exist in various tautomeric forms, primarily due to the movement of a proton between the nitrogen atoms of the pyrrole and pyridine rings, or onto a carbon atom. The stability of these tautomers is influenced by factors such as the solvent, temperature, and the presence of substituents. researchgate.netucl.ac.uk

For instance, in the case of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), theoretical studies have shown that the 1H-tautomer is the most stable form in the ground state. iastate.educore.ac.uk However, upon electronic excitation, the relative stability can be reversed, with the 3H-tautomer becoming more favorable. This excited-state intramolecular proton transfer (ESIPT) is a key feature of many azaindole derivatives and is fundamental to their fluorescent properties. rsc.org

The equilibrium between different tautomers is a dynamic process. The rate of interconversion can vary significantly, from hours for C-H to N-H shifts to picoseconds for some N-H to O-H shifts in related systems. core.ac.uk Computational studies, often employing density functional theory (DFT), are instrumental in predicting the relative energies and activation barriers for these tautomeric interconversions. chemrxiv.org For 7-azaindole, the ground state activation energy for tautomerization is calculated to be substantial, but it is significantly reduced in the presence of a mediating solvent molecule like water. iastate.edu

Calculated Relative Energies of 7-Azaindole Tautomers
TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - in Water
1H-pyrrolo[2,3-b]pyridine (Normal form)0 (most stable)0 (most stable)
3H-pyrrolo[2,3-b]pyridine~14~10

Note: Data are approximate values derived from theoretical studies and can vary based on the computational method used. iastate.educore.ac.uk

Synthetic Methodologies for 3h Pyrrolo 3,2 B Pyridine and Its Structural Analogues

Pyrrole (B145914) Precursor-Based Annulation Strategies

The construction of the 3H-Pyrrolo[3,2-b]pyridine ring system can be achieved by building the pyridine (B92270) ring onto a pre-existing pyrrole core. These methods often involve the cyclization of suitably functionalized pyrrole derivatives.

Condensation Reactions with 2-Aminopyrrole Derivatives

A plausible approach for the synthesis of the this compound core involves the condensation of 2-aminopyrrole derivatives with appropriate dicarbonyl compounds or their equivalents. This strategy is analogous to well-established quinoline and pyridine syntheses. While specific examples for this compound are not extensively documented, the general transformation would involve the reaction of a 2-aminopyrrole with a 1,3-dicarbonyl compound, leading to the formation of the fused pyridine ring.

The Thorpe-Ziegler cyclization of 3-anilino-2-cyanoacrylonitrile can produce aminopyrrole derivatives, which are versatile precursors for fused pyrimidine systems like 9-deazapurines (pyrrolo[3,2-d]pyrimidines) researchgate.net. A similar strategy could be envisioned for the synthesis of 3H-Pyrrolo[3,2-b]pyridines by selecting appropriate starting materials.

Madelung-type and Fischer-type Indole (B1671886) Syntheses Adaptations for Pyrrolopyridines

Classical indole syntheses have been adapted for the preparation of azaindoles, providing viable routes to pyrrolopyridine scaffolds.

The Madelung synthesis , a powerful method for preparing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, has been applied to the synthesis of azaindoles wikipedia.orgrsc.org. For the synthesis of a this compound derivative, this would conceptually involve the intramolecular cyclization of an N-acyl derivative of a 2-amino-3-methylpyrrole. Recent advancements have introduced milder conditions for the Madelung synthesis, such as a tandem approach mediated by a LiN(SiMe3)2/CsF system, which could potentially be applied to azaindole synthesis organic-chemistry.org.

The Fischer indole synthesis , which produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions, is another key method that has been successfully adapted for the synthesis of azaindoles wikipedia.org. This approach has been shown to be efficient for the formation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group acs.orgthieme-connect.comnih.gov. The synthesis of 2,3-disubstituted 7-azaindoles has also been achieved through the cyclization of 2-pyridylhydrazones of various ketones using polyphosphoric acid as a catalyst researchgate.net. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate, followed by cyclization and aromatization to yield the indole core wikipedia.org.

Adapted Indole Synthesis General Reactants Key Conditions Resulting Scaffold
Madelung SynthesisN-acyl-o-toluidine analogueStrong base, high temperatureIndole/Azaindole
Fischer Indole SynthesisPhenylhydrazine analogue, Aldehyde/KetoneAcidic conditions (Brønsted or Lewis acids)Indole/Azaindole

Pyridine Precursor-Based Cyclization Approaches

An alternative and widely utilized strategy for the synthesis of pyrrolopyridines involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold.

Cyclocondensation Reactions from Substituted Hydroxypyridines

Substituted hydroxypyridines can serve as versatile starting materials for the construction of the fused pyrrole ring. While specific examples leading to this compound are not prevalent in the reviewed literature, analogous syntheses of other pyrrolopyridine isomers have been reported. For instance, the synthesis of 2-methyl-6-azaindole has been explored starting from 4-hydroxypyridin-2:6-dicarboxylic acid surrey.ac.uk. These types of syntheses often involve multiple steps to introduce the necessary functional groups on the pyridine ring that can then undergo cyclization to form the pyrrole moiety.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki Reactions) for Pyrrolopyridine Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds and have been extensively used in the synthesis of biaryl and heterocyclic compounds, including pyrrolopyridines.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been employed in the synthesis of various pyrrolopyridine derivatives. For example, new pyrrole-pyridine based ligands have been synthesized using an in situ generated boronic acid for the Suzuki coupling nih.gov. The reaction is tolerant of a wide range of functional groups and has been used to couple pyrrole and thiophene boronic acids with bromoindazoles, which are structurally similar to bromopyridines mdpi.com.

The Stille coupling utilizes an organotin compound and an organic halide or pseudohalide, catalyzed by a palladium complex wikipedia.orglibretexts.org. This method has been applied to the synthesis of C2-substituted pyrrolo[2,1-c] acs.orgnih.govbenzodiazepines, demonstrating its utility in constructing complex heterocyclic systems nih.gov. The Stille reaction offers the advantage of being tolerant to a variety of functional groups and has been used in the functionalization of pyrrolo[2,3-d]pyrimidines researchgate.net.

Palladium-Catalyzed Coupling Reaction Coupling Partners Typical Catalyst Key Features
Suzuki-Miyaura CouplingOrganoboron compound + Halide/TriflatePd(PPh3)4, Pd(dppf)Cl2Mild reaction conditions, commercially available reagents
Stille CouplingOrganotin compound + Halide/PseudohalidePd(PPh3)4, Pd(OAc)2Tolerant to a wide range of functional groups, stable organotin reagents

Acylation Reactions for Pyridine Ring Formation in Pyrrolopyridines

Acylation reactions can be a key step in the formation of the pyridine ring when starting from a pyrrole precursor, or for the functionalization of a pre-formed pyrrolopyridine system. While direct Friedel-Crafts acylation on pyridines is generally difficult due to the electron-deficient nature of the ring, alternative methods exist youtube.com. One such strategy involves the acylation of metalated pyridines youtube.com. Intramolecular acylation reactions of appropriately substituted pyrroles can also lead to the formation of the fused pyridine ring. For example, an intramolecular acylation of an aminopyrrole derivative could be a potential route to a dihydropyrrolopyridinone, which could then be further modified to yield the desired this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. These reactions are characterized by their high atom economy and procedural simplicity, making them highly attractive for the synthesis of heterocyclic compounds like pyrrolopyridines.

Ugi-Zhu/Cascade Reactions for Pyrrolo[3,4-b]pyridine-5-one Conjugates

A notable example of a multicomponent strategy is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process to yield pyrrolo[3,4-b]pyridin-5-ones. This one-pot synthesis combines an aldehyde, an amine, and an α-isocyanoacetamide in the initial Ugi-Zhu reaction to form a 5-aminooxazole intermediate. scielo.org.mxsigmaaldrich.com This intermediate is then subjected to a cascade of reactions initiated by the addition of maleic anhydride. The cascade involves an N-acylation, an aza-Diels-Alder cycloaddition, a decarboxylation, and a final dehydration step to furnish the fused heterocyclic system. scielo.org.mxguidechem.commdpi.com

Table 1: Ugi-Zhu/Cascade Reaction for Pyrrolo[3,4-b]pyridine-5-ones
ReactantsCatalystSolventHeating MethodYield RangeReference
Aldehyde, Amine, α-Isocyanoacetamide, Maleic AnhydrideYtterbium Triflate / Scandium(III) TriflateTolueneMicrowave Irradiation20-92% scielo.org.mxguidechem.commdpi.com

Advanced Synthetic Techniques and Yield Enhancement

To improve the efficiency and sustainability of synthetic routes toward pyrrolopyridines, advanced techniques such as microwave-assisted synthesis and novel catalytic systems are increasingly being employed. These methods often lead to shorter reaction times, higher yields, and improved purity of the final products.

Microwave-Assisted Synthesis in Pyrrolopyridine Production

Microwave-assisted organic synthesis has become a valuable technique in the production of heterocyclic compounds, including pyrrolopyridines. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, often from hours to minutes. This acceleration is attributed to the efficient and uniform heating of the reaction mixture. In the synthesis of various pyrrolopyridine derivatives, microwave assistance has been shown to not only shorten reaction times but also, in some cases, improve reaction yields. For instance, in certain multicomponent reactions to form pyrrolopyridine systems, what would take several hours under conventional reflux can be achieved in a matter of minutes with microwave heating, often with comparable or even enhanced yields.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
Reaction TypeConventional Heating TimeMicrowave Heating TimeYield ComparisonReference
Pyrrolopyrimidine Synthesis6-15 hours10-15 minutesHigher yields (10-15% increase) with microwave nih.gov
Pyrimidyl-quinolinone Synthesis4-8 hours15-30 minutesHigher yields with microwave nih.gov

Gold-Catalyzed Hydroarylation for Pyrrolo-pyridine Formation

Gold catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. In the context of pyrrolopyridine synthesis, gold(III)-catalyzed intramolecular hydroarylation has been successfully employed. This method involves the cyclization of N-propargyl-pyrrole-2-carboxamides to afford various substituted pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives. rsc.orgmdpi.com

The regiochemical outcome of the cyclization is dependent on the substitution pattern of the alkyne. Terminal alkynes typically undergo a 6-exo-dig cyclization to produce bicyclic pyrrolo-fused pyridinones. In contrast, the presence of a phenyl group on the alkyne promotes a 7-endo-dig cyclization, leading to the formation of pyrrolo-azepine structures. rsc.orgmdpi.com This catalytic system offers a direct and efficient route to these fused heterocyclic systems under relatively mild conditions.

Synthesis of Substituted this compound Derivatives

Detailed synthetic procedures for the specifically requested substituted this compound derivatives, namely 1H,2H,this compound-6-carboxylic acid, 5-fluoro-1H,2H,this compound, 6-methyl-1H,2H,this compound, and 5-methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine, are not extensively documented in the readily available scientific literature. While general methods for the synthesis of the broader pyrrolopyridine family are known, specific protocols for these particular substitution patterns on the this compound core are not provided in the surveyed sources. For example, a synthetic method for 5-fluoro-1H-pyrrolo[2,3-b]pyridine, a structural isomer, has been described involving the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine. guidechem.com Another route to this isomer starts from 2,3-pyridinedicarboxylic acid. guidechem.com However, these methods are not directly applicable to the requested this compound scaffold. Further research into specialized chemical literature would be necessary to identify or develop synthetic routes for these specific target molecules.

Compound Index

Compound Name
This compound
Pyrrolo[3,4-b]pyridine-5-one
1H,2H,this compound-6-carboxylic acid
5-Fluoro-1H,2H,this compound
6-Methyl-1H,2H,this compound
5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine
Pyrrolo[2,3-c]pyridine
Pyrrolo[3,2-c]pyridine
5-Fluoro-1H-pyrrolo[2,3-b]pyridine
3-Ethynyl-5-fluoropyridin-2-amine
2,3-Pyridinedicarboxylic acid

Chemical Reactivity and Transformations of 3h Pyrrolo 3,2 B Pyridine Derivatives

The unique electronic characteristics of the 3H-pyrrolo[3,2-b]pyridine scaffold, arising from the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring, give rise to a rich and diverse range of chemical reactivities. This section explores the key transformations that these derivatives undergo, providing a foundation for their application in various scientific fields.

Spectroscopic and Advanced Structural Characterization of Pyrrolopyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like pyrrolopyridines. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete molecular structure.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In pyrrolopyridine systems, the chemical shifts (δ) of the protons are influenced by the electronic environment of the fused aromatic rings. Protons on the pyridine (B92270) ring typically appear at lower fields (higher ppm values) compared to those on the pyrrole (B145914) ring due to the electron-withdrawing nature of the nitrogen atom in the six-membered ring.

For instance, in derivatives of 1H-pyrrolo[3,2-c]pyridine, the proton at position H-1 can appear as a singlet as far downfield as δ 9.10 ppm. nih.gov Protons on the pyridine part of the core often resonate in the range of δ 7.0-8.5 ppm, while those on the pyrrole ring are typically found further upfield. nih.govresearchgate.net Coupling constants (J) between adjacent protons are invaluable for determining their relative positions.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted Pyrrolopyridine Derivatives Note: Chemical shifts are highly dependent on the solvent and specific substituents.

Proton PositionTypical Chemical Shift Range (ppm)Example CompoundReference
Pyridine Ring Protons7.3 - 9.16-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov
Pyrrole Ring Protons6.7 - 7.46-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine semanticscholar.org
NH Proton (Pyrrole)11.6 - 12.1Substituted 1H-pyrrolo[2,3-b]pyridine derivatives nih.govmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The chemical shifts of carbon atoms in the pyrrolopyridine skeleton are indicative of their hybridization and electronic environment. Carbons in the pyridine ring generally resonate at lower fields than those in the pyrrole ring. Quaternary carbons, particularly those at the ring fusion, have distinct chemical shifts that are crucial for confirming the isomeric structure.

In studies of pyrrolo[3,2-c]pyridine derivatives, carbon signals for the pyridine moiety can extend to δ 159 ppm, while pyrrole carbons appear in the δ 101-125 ppm range. nih.gov The specific substitution pattern significantly influences the observed chemical shifts, making ¹³C NMR a sensitive tool for structural verification.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in a Substituted Pyrrolopyridine Skeleton Note: Chemical shifts are dependent on solvent and substituents.

Carbon PositionTypical Chemical Shift Range (ppm)Example CompoundReference
Pyridine Ring Carbons124 - 1606-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov
Pyrrole Ring Carbons101 - 1256-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov
Ring Fusion Carbons129 - 143Various 1H-pyrrolo[3,2-c]pyridine derivatives nih.govsemanticscholar.org

While 1D NMR spectra provide fundamental data, complex structures often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the pyrrole and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the entire molecular skeleton by connecting different spin systems.

These techniques are essential for distinguishing between various pyrrolopyridine isomers, where the connectivity of the atoms defines the specific compound. nih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). The resulting mass spectrum shows a molecular ion peak (M⁺) that corresponds to the mass of the intact molecule, providing direct confirmation of its molecular formula. The fragmentation pattern, which shows peaks of lower mass fragments, can offer clues about the molecule's structure. sapub.org For pyrrolopyridine systems, fragmentation may involve the cleavage of substituents or the characteristic breakdown of the fused heterocyclic ring system.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. For newly synthesized pyrrolopyridine derivatives, HRMS is the definitive method for confirming that the correct molecular formula has been achieved. For example, in the characterization of a 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, the calculated mass for the protonated molecule [M+H]⁺ was 361.1552, and the mass found by HRMS was 361.1556, confirming the formula C₂₂H₂₁N₂O₃. nih.gov

Table 3: Example of HRMS Data for Pyrrolopyridine Derivatives

Compound DerivativeMolecular Formula [M+H]⁺Calculated Exact MassFound Mass (HRMS)Reference
6-(p-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1709 semanticscholar.org
6-(4-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₄391.1658391.1654 semanticscholar.org
Substituted 1H-pyrrolo[2,3-b]pyridineC₁₅H₁₁N₂OF₃Cl327.0507327.0513 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. In a pyrrolopyridine derivative, key absorption bands would include:

N-H stretching: A peak in the region of 3100-3500 cm⁻¹ would indicate the presence of the N-H bond in the pyrrole ring.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from substituents) are found just below 3000 cm⁻¹. ekb.eg

C=C and C=N stretching: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen bonds within the fused ring system.

For example, the characterization of pyrano[2,3-b]pyridine derivatives showed characteristic peaks for NH₂, NH, aromatic C-H, and aliphatic C-H groups, confirming the presence of these functionalities. ekb.eg

X-ray Diffraction (XRD) for Solid-State Molecular Structure Elucidation

X-ray Diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of pyrrolopyridine derivatives, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity, physical properties, and biological activity.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions are determined.

While specific crystallographic data for the 3H-Pyrrolo[3,2-b]pyridine tautomer is not extensively reported in publicly accessible literature, numerous studies on related pyrrolopyridine isomers have utilized XRD to confirm their molecular structures. For instance, the crystal structures of various substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) have been elucidated, revealing details about their hydrogen bonding networks and crystal packing.

The kind of data obtained from a single-crystal XRD analysis is typically presented in a crystallographic data table. Below is an illustrative example of what such a table might look like for a hypothetical derivative of Pyrrolo[3,2-b]pyridine.

Interactive Data Table: Example Crystallographic Data for a Pyrrolopyridine Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.123
c (Å) 9.876
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 987.1
Z 4
Calculated Density (g/cm³) 1.345
R-factor (%) 4.2

This table is a hypothetical representation and does not correspond to the actual crystallographic data of this compound.

Advanced Microscopy Techniques (e.g., High-Resolution Transmission Electron Microscopy for Pyrrolopyridine-based Frameworks)

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique that allows for the visualization of materials at the atomic scale. This method is particularly valuable for characterizing the morphology, crystallinity, and defect structures of nanomaterials and extended frameworks that may not be suitable for single-crystal XRD analysis.

In the context of pyrrolopyridine-based systems, HR-TEM can be employed to study the structure of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) that incorporate pyrrolopyridine moieties as building blocks. These materials often possess intricate porous structures and are of interest for applications in catalysis, gas storage, and electronics.

A notable example involves the characterization of a covalent triazine framework constructed from nitrile-functionalized pyrrolo[3,2-b]pyrrole units. chemrxiv.orgresearchgate.netchemrxiv.org Although this involves a related pyrrolo[3,2-b]pyrrole core, the study highlights the utility of HR-TEM in analyzing such frameworks. The HR-TEM images revealed the presence of both amorphous and crystalline domains within the material. chemrxiv.orgresearchgate.net The analysis also showed an increase in crystallinity in hybrid materials where the framework was grown on carbon nanostructures. chemrxiv.orgresearchgate.net

The data derived from HR-TEM analysis can provide insights into the structural organization and the influence of synthesis conditions on the final material properties.

Interactive Data Table: HR-TEM Observations of a Pyrrolo[3,2-b]pyrrole-Based Covalent Triazine Framework

FeatureObservationReference
Structural Organization Presence of both amorphous phases and crystalline zones. chemrxiv.orgresearchgate.net
Effect of Hybridization Increased crystallinity observed when the framework is integrated with carbon nanostructures. chemrxiv.orgresearchgate.net
Structural Evolution Pyrolysis temperature influences the ordering of the structure, leading to the formation of a regular framework. chemrxiv.orgresearchgate.net

This application of HR-TEM to a closely related pyrrolo[3,2-b]pyrrole system underscores its potential for the detailed structural elucidation of novel frameworks based on the this compound scaffold. chemrxiv.orgresearchgate.netchemrxiv.org

Computational and Theoretical Chemistry Studies of Pyrrolopyridines

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Investigations

The electronic structure of 3H-Pyrrolo[3,2-b]pyridine is of fundamental importance as it governs the molecule's reactivity and photophysical properties. Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in characterizing its electronic landscape. A key aspect of this analysis is the examination of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is associated with the ability of a molecule to donate electrons, thus indicating its nucleophilic or basic character. Conversely, the LUMO represents the molecule's capacity to accept electrons, reflecting its electrophilic or acidic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

For the broader class of azaindoles, the HOMO is typically a π-orbital distributed across the bicyclic ring system, while the LUMO is a π*-orbital. In the case of a substituted 7-azaindole (B17877) derivative, theoretical calculations have shown the HOMO to be homogeneously distributed within the phenyl and azaindole moieties, while the LUMO is primarily located at the azaindole core. researchgate.net This distribution influences the molecule's interaction with other chemical species and its behavior in chemical reactions.

Computational studies on 4-azaindole (B1209526) have provided detailed information on its valence electron ionization energies, which are directly related to the energies of the occupied molecular orbitals. These calculations, performed using methods such as ΔPBE0(SAOP)/et-pVQZ, offer a quantitative picture of the electronic structure. nih.gov

OrbitalCalculated Vertical Ionization Energy (eV)
1a" (π)8.63
2a" (π)10.15
17a'11.39
16a'12.72
15a'13.84
3a" (π)14.19
14a'14.97

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Transitions

To understand the optical properties of this compound, such as its absorption of ultraviolet (UV) light, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed. mpg.de TD-DFT is a powerful tool for calculating the energies of electronic excited states and predicting the UV-visible absorption spectra of molecules. rsc.orgbenasque.org

These calculations can determine the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital, and the oscillator strengths (f-values), which are related to the intensity of the absorption bands. nih.govmpg.de By analyzing the nature of the orbitals involved in these transitions, the character of the electronic excitation, such as π→π* or n→π*, can be identified.

For 4-azaindole, TD-DFT calculations have been used to predict its UV absorption spectrum. mdpi.com The results of these calculations provide valuable information for interpreting experimental spectra and understanding the photophysical behavior of the molecule. mdpi.com

Excitation Energy (eV)Oscillator Strength (f-value)Transition
4.550.0431a" (π) → 4a" (π)
5.590.1342a" (π) → 4a" (π)
6.250.00317a' (n) → 4a" (π)
6.490.4351a" (π) → 5a" (π)
6.670.3162a" (π) → 5a" (π*)

Reaction Mechanism Modeling and Energy Profiles from a Theoretical Perspective

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving pyrrolopyridines. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate the activation energies and reaction enthalpies. This information is crucial for understanding reaction kinetics and thermodynamics, and for optimizing reaction conditions.

For instance, DFT calculations have been used to investigate the coupling reaction of aziridine (B145994) with CO2 in the presence of 7-azaindole as an organocatalyst. researchgate.net These studies elucidated the reaction mechanism and determined the kinetic and thermodynamic parameters, revealing that the catalyzed reaction has a significantly lower energy barrier compared to the non-catalyzed reaction. researchgate.net The theoretical energy profile can pinpoint the rate-determining step and provide insights into the role of the catalyst in facilitating the reaction.

While specific theoretical studies on the reaction mechanisms of this compound are less common, the principles and methodologies are broadly applicable. Plausible mechanisms for the synthesis of various pyrrolo[3,4-b]pyridin-5-ones, for example, have been proposed based on established chemical principles and can be further investigated using computational modeling to refine the understanding of the reaction pathways. mdpi.commdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and dynamics simulations are invaluable for exploring the three-dimensional structure, conformational flexibility, and intermolecular interactions of pyrrolopyridine derivatives. These techniques are particularly prevalent in the field of drug discovery, where understanding the binding of a molecule to its biological target is paramount.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been subjected to molecular docking studies to understand their binding modes with various protein kinases. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior over time. MD simulations of pyrrolo-pyridine benzamide (B126) derivatives, for instance, have been used to assess the stability of the ligand-protein complex and to calculate the binding free energy. nih.gov These simulations can reveal conformational changes that occur upon binding and provide a more realistic representation of the interactions in a biological environment. Such studies have also been applied to thiazole-clubbed pyridine (B92270) scaffolds to understand their thermodynamic properties when bound to target proteins. nih.gov

Prediction of Quantum Chemical Descriptors (excluding basic physical properties)

Beyond basic physical properties, computational methods can predict a range of quantum chemical descriptors that provide deeper insights into the chemical behavior of molecules. These descriptors are derived from the electronic structure and can be used to rationalize and predict reactivity, stability, and other properties.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These descriptors are useful in the context of Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure of a series of compounds with their properties. irjweb.com For the four structural isomers of azaindole, including 4-azaindole, some calculated physicochemical properties provide a basis for understanding their relative behavior.

IsomerLog PtPSA (Ų)Log S
4-Azaindole1.1241.57-1.84
5-Azaindole1.1141.57-1.83
6-Azaindole1.1141.57-1.83
7-Azaindole1.1541.57-1.88

Log P: Partition coefficient between octanol (B41247) and water; tPSA: Total Polar Surface Area; Log S: Aqueous solubility. nih.gov

Structure Activity Relationship Sar Investigations of Pyrrolopyridine Derivatives

Design Principles for Scaffold Modification and Optimization

The design and optimization of pyrrolopyridine derivatives are guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy is the application of "privileged structures," where a common scaffold is recognized for its ability to bind to multiple biological targets. nih.govresearchgate.net The pyrrolopyrimidine scaffold, a close analogue to pyrrolopyridine, is frequently used in clinical drugs and serves as a reference for designing new therapeutic agents. nih.govresearchgate.net

Key design strategies for modifying the pyrrolopyridine scaffold include:

Molecular Hybridization: This approach involves the rational combination of pharmacophoric elements from two or more known bioactive molecules to create a new hybrid compound with potentially enhanced or novel activity. mdpi.com For instance, fragments of Pexidartinib, a drug containing a pyrrolopyridine core, have been merged with a pyrrolo[2,3-d]pyrimidine nucleus to develop new inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.gov This strategy aims to leverage the favorable binding interactions of different structural motifs within a single molecule. mdpi.com

Scaffold Hopping: This technique seeks to replace the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold while preserving or improving its biological activity. nih.govnih.gov Aided by computational tools, this strategy can lead to the discovery of novel chemical series with improved properties, such as enhanced selectivity or better ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.comnih.gov For example, initial in-silico docking studies have been used to suggest that incorporating a dipyridine moiety from Pexidartinib onto a pyrrolopyrimidine scaffold could result in a favorable alignment within the target's binding site. nih.govresearchgate.net

Structure-Based Drug Design: This principle utilizes the three-dimensional structural information of the biological target, often obtained from X-ray crystallography, to design ligands that fit precisely into the binding site. nih.gov By analyzing the interactions between a known inhibitor and its target protein, chemists can rationally design modifications to the scaffold or its substituents to enhance binding affinity and selectivity. nih.gov

These principles are not mutually exclusive and are often used in combination to guide the iterative process of lead optimization in drug discovery.

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of pyrrolopyridine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Modifications to the scaffold can dramatically alter a compound's potency, selectivity, and metabolic stability. nih.gov

For certain pyrrolo[3,4-c]pyridine derivatives, the introduction of a methyl group was chosen for its potential to improve metabolic stability. nih.gov The potency of these derivatives was also found to be dependent on the substituent at the R² position; activity increased with ethyl and propyl chains compared to a methyl group, while larger, bulky substituents like phenyl or cyclopentyl led to a significant loss of potency. nih.gov Furthermore, for a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates, the ester substituent at position 4 was found to have a significant influence on anti-HIV-1 activity. nih.gov

For a series of tricyclic pyrrolo[2,3-d]pyrimidines evaluated for antitumor activity, the introduction of electron-withdrawing groups such as fluorine (F), chlorine (Cl), bromine (Br), and trifluoromethyl (CF₃) at the N-aryl position led to a loss of activity against HeLa and MCF-7 cancer cell lines. mdpi.com Conversely, studies on the broader class of pyridine (B92270) derivatives have suggested that the presence of electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH), as well as amine (-NH2) and carbonyl (-C=O) groups, can enhance antiproliferative activity. nih.gov This highlights that the effect of electronic modifications is highly dependent on the specific scaffold, the target protein, and the position of the substitution.

The incorporation of halogen atoms and bulky functional groups are common strategies to modulate a compound's pharmacological profile. Halogens can alter metabolic stability and form specific halogen bonds with the target protein, while bulky groups can provide steric hindrance or access additional binding pockets.

The impact of these modifications can be highly context-dependent. For example, in one study on pyrrolo[2,3-d]pyrimidine-imines, a bromine substituent at the C-4 position of a phenyl ring attached to the core scaffold resulted in superior antitumor activity on the colon cancer HT-29 cell line. mdpi.com However, another study focusing on general pyridine derivatives found that compounds with halogen atoms or bulky groups in their structures exhibited lower antiproliferative activity. nih.gov Similarly, for certain pyrrolo[3,4-c]pyridine derivatives, large substituents such as phenyl and cyclopentyl groups caused a significant decrease in potency. nih.gov These contrasting findings underscore the complexity of SAR, where the specific location and nature of the substituent in relation to the target's binding site topology are paramount.

Scaffold/Derivative ClassSubstituent TypePositionObserved Effect on Biological ActivityReference
Pyrrolo[3,4-c]pyridineLarge/Bulky (e.g., phenyl, cyclopentyl)Significant loss of potency. nih.gov
Pyrrolo[2,3-d]pyrimidineElectron-Withdrawing (F, Cl, Br, CF₃)N-arylLoss of activity against HeLa and MCF-7 cells. mdpi.com
Pyrrolo[2,3-d]pyrimidine-imineHalogen (Bromine)C-4 of phenyl ringSuperior antitumor activity on HT-29 cells. mdpi.com
General Pyridine DerivativesElectron-Donating (-OMe, -OH, -NH₂)VariousEnhanced antiproliferative activity. nih.gov
General Pyridine DerivativesHalogens, Bulky GroupsVariousLower antiproliferative activity. nih.gov

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a ligand to bind effectively to its target, it must adopt a specific, low-energy conformation that is complementary to the binding site. Conformational analysis of pyrrolopyridine derivatives, often performed using computational methods like molecular docking and molecular dynamics (MD) simulations, is therefore essential for understanding their mechanism of action. nih.gov

Studies on pyrrolopyridine derivatives as Janus kinase 1 (JAK1) inhibitors have used these methods to investigate the protein-inhibitor interactions. nih.gov Molecular docking can predict the preferred binding pose of a ligand within the active site, while MD simulations can model the dynamic behavior of the ligand-protein complex over time. nih.gov For one potent pyrrolopyridine inhibitor, analysis showed its chlorobenzyl end was enclosed within a hydrophobic pocket, interacting with residues such as F886 and V889. nih.gov This predicted binding conformation was similar to that of a known selective JAK1 inhibitor confirmed by X-ray crystallography, validating the computational model and explaining the compound's activity. nih.gov

Furthermore, design strategies can intentionally restrict the conformation of a molecule to favor the active state. The use of intramolecular hydrogen bonding, for example, can limit the rotational freedom of a molecule, pre-organizing it for optimal binding and potentially improving potency and selectivity. nih.gov

Pharmacophore Model Development for Pyrrolopyridine Analogues

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. The development of such models is a crucial step in rational drug design and virtual screening.

For the pyrrolopyridine class of compounds, the fused heterocyclic system itself, comprising the pyrrole (B145914) and pyridine rings, constitutes an important pharmacophore. nih.gov A pharmacophore model for Neuropeptide Y5 (NPY Y5) receptor antagonists was developed based on a series of pyrrolo[3,2-d]pyrimidine derivatives, which are close structural analogues of pyrrolopyridines. acs.org This model helps to identify the key structural motifs and their spatial arrangement required for binding to the Y5 receptor, guiding the design of new potential antiobesity agents. acs.org

The process of molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, inherently relies on the principles of pharmacophore modeling to create new chemical entities with improved activity. mdpi.com

Ligand Efficiency and Scaffold Optimization Strategies in Medicinal Chemistry

Ligand efficiency (LE) is a key metric used in medicinal chemistry to assess the quality of a hit or lead compound. It relates the binding affinity of a molecule (e.g., its IC₅₀ or Kᵢ value) to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). A compound with high ligand efficiency demonstrates potent binding relative to its size, which is often a predictor of successful optimization into a drug candidate with favorable properties.

Scaffold optimization is a primary goal in the early stages of drug discovery, aiming to identify core structures that provide a foundation for developing high-quality leads. Scaffold hopping is a powerful strategy employed to achieve this. mdpi.comnih.gov It involves replacing the central scaffold of a known inhibitor with a structurally distinct core while maintaining the key binding interactions of the peripheral substituents. nih.govnih.gov This can lead to the discovery of compounds with improved ligand efficiency, novel intellectual property, and better physicochemical properties. nih.gov The development of pyrrolopyrazine-based JAK inhibitors, for instance, utilized a scaffold hopping approach from known kinase inhibitors to identify a novel and potent chemical series. nih.gov The use of privileged structures, such as the pyrrolopyrimidine core, is another effective strategy that often leads to successful structural optimization and the identification of innovative lead compounds. nih.govresearchgate.net

Medicinal Chemistry Applications of the Pyrrolopyridine Scaffold Excluding Clinical Data

Role as a Privileged Scaffold in Rational Drug Design

The 3H-Pyrrolo[3,2-b]pyridine scaffold is considered a privileged structure in drug discovery due to its ability to interact with multiple biological targets with high affinity. researchgate.netnih.gov The presence of a nitrogen atom in the pyridine (B92270) ring of the indole (B1671886) structure can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.govpharmablock.com The 4-azaindole (B1209526) and 7-azaindole (B17877) isomers, in particular, have shown enhanced efficacy and better pharmacokinetic profiles compared to the parent indole in some applications. nih.gov This has led to the extensive use of the azaindole framework, including the 4-azaindole core, in the design of kinase inhibitors and other therapeutic agents. pharmablock.comnih.gov

The arrangement of nitrogen atoms in the 4-azaindole scaffold allows for the formation of key hydrogen bond interactions with biological targets, mimicking the binding of endogenous ligands. nih.gov This bioisosteric replacement of the indole core with an azaindole has proven to be a successful strategy in optimizing lead compounds and developing novel drug candidates. sci-hub.se

Development of Kinase Inhibitors based on Pyrrolopyridine Systems

The this compound scaffold has been extensively utilized in the development of inhibitors for a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

One notable example is the development of inhibitors for the Transforming Growth Factor-β Receptor I (TGFβRI) kinase. A novel series of 4-azaindole derivatives demonstrated excellent selectivity for TGFβRI. researchgate.netnih.govnih.govacs.org Compound 3f from this series, a 2,3-dipyridinyl-4-azaindole, was identified as a potent and orally bioavailable inhibitor. nih.govnih.gov

Furthermore, 4-azaindole derivatives have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. The lead compound, 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, and its derivatives were optimized using X-ray crystallographic data to improve their physical properties while maintaining potent inhibition. nih.gov

While specific detailed studies on 4-azaindole-based inhibitors for FMS and MPS1 kinases are less prevalent in the readily available literature, the general applicability of the azaindole scaffold against a wide range of kinases is well-established. For instance, various azaindole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), with some showing inhibitory activity. nih.govresearchgate.netacs.org

Investigation of ATP-Competitive Binding Site Interactions

A primary mechanism by which 4-azaindole-based kinase inhibitors exert their effect is through competitive binding at the ATP-binding site of the kinase. nih.govmdpi.comnih.gov The nitrogen atoms of the pyrrolopyridine scaffold play a crucial role in forming hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. nih.govresearchgate.netchemicalbook.com

For example, in the case of p38 MAP kinase inhibitors, X-ray crystallography revealed that the 4-azaindole core binds to the active site of the enzyme. nih.gov Similarly, the 7-azaindole moiety in other kinase inhibitors has been shown to form two hydrogen bonds with hinge residues in the ATP-binding pocket. nih.gov This ability to effectively occupy the ATP binding site and interact with key residues is a fundamental reason for the success of the 4-azaindole scaffold in the design of kinase inhibitors. nih.gov

Inhibition of Other Biological Targets

Beyond kinases, the this compound scaffold has been explored for its inhibitory activity against other significant biological targets.

Inhibition of HIV-1 Integrase and Attachment

In the search for novel anti-HIV agents, 4-azaindole derivatives have been investigated as inhibitors of HIV-1 attachment, a crucial step in the viral life cycle. nih.govnih.govresearchgate.netacs.orgresearchgate.net These compounds target the viral envelope protein gp120, preventing it from binding to the CD4 receptor on host T-cells. nih.govresearchgate.net A series of 4-azaindole oxoacetic acid piperazine (B1678402) benzamides were synthesized and evaluated, with modifications at the 7-position of the 4-azaindole core significantly modulating their potency. researchgate.net The introduction of the azaindole core in place of an indole moiety led to marked improvements in pharmaceutical properties. nih.govacs.org

Inhibition of Tubulin Assembly

Several azaindole derivatives have been identified as inhibitors of microtubule dynamics, a validated target for anticancer therapy. nih.govnih.govmdpi.commdpi.com These compounds were found to bind directly to tubulin and inhibit its polymerization, competing with colchicine (B1669291) for its binding site. nih.gov This disruption of microtubule function leads to a G2/M cell cycle arrest and subsequent cell death in cancer cells. nih.gov

CompoundTargetActivityReference
CM01 Tubulin PolymerizationInduces G2/M cell cycle arrest nih.gov
CM02 Tubulin PolymerizationInhibits tubulin polymerization in a dose-dependent manner nih.gov

Inhibition of Nitrile Reductase QueF

Currently, there is no publicly available research specifically detailing the inhibition of Nitrile Reductase QueF by this compound derivatives.

Research into Antimicrobial Activity of Pyrrolopyridine Derivatives

The this compound scaffold has also shown promise in the development of antimicrobial agents.

Antimycobacterial Activity

A series of 1,3-disubstituted-4-azaindoles have been shown to be effective against Mycobacterium tuberculosis both in vitro and in a mouse model of tuberculosis. nih.gov These compounds act as non-covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall. nih.gov

Antibacterial, Antifungal, and Antiviral Activity

While extensive research on the broad-spectrum antimicrobial activity of this compound derivatives is still emerging, studies on related azaindole structures suggest significant potential. For instance, indole derivatives containing triazole and thiadiazole moieties have demonstrated significant antibacterial and antifungal activities with MIC values in the low microgram per milliliter range. nih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.commdpi.com The antiviral activity, particularly against HIV-1, has been a significant area of investigation for azaindole derivatives as discussed previously. nih.govnih.govacs.org

Development of Antiproliferative and Antitumor Agents

The this compound scaffold is a key component in the design of numerous antiproliferative and antitumor agents, primarily through the inhibition of kinases and tubulin polymerization as previously detailed. nih.govsci-hub.senih.govmdpi.com

Derivatives of 4-azaindole have demonstrated potent cytostatic effects on a variety of cancer cell lines, including those with multidrug resistance. nih.gov The antiproliferative activity of these compounds is often linked to their ability to induce a G2/M cell cycle arrest. nih.gov For example, compounds CM01 and CM02 exhibited 50% growth inhibition (GI50) values in the sub- to low-micromolar range against cervical, kidney, lung, and breast cancer cell lines. nih.gov

Furthermore, these azaindole derivatives have displayed potent anti-angiogenic properties, a crucial aspect of cancer therapy. nih.gov In vivo studies using a chicken chorioallantoic xenograft tumor model have confirmed the antitumor effects of these compounds. nih.gov The development of 4-azaindole derivatives as TGFβRI inhibitors also highlights their potential in immuno-oncology, where they can enhance the anti-tumor immune response. researchgate.netnih.govnih.gov

CompoundCancer Cell LineGI50 (µM)Mechanism of ActionReference
CM01 HeLa (Cervical)< 1Tubulin Polymerization Inhibition nih.gov
CM01 ACHN (Kidney)< 1Tubulin Polymerization Inhibition nih.gov
CM01 NCI-H460 (Lung)< 1Tubulin Polymerization Inhibition nih.gov
CM02 HeLa (Cervical)< 1Tubulin Polymerization Inhibition nih.gov
CM02 ACHN (Kidney)< 1Tubulin Polymerization Inhibition nih.gov
CM02 NCI-H460 (Lung)< 1Tubulin Polymerization Inhibition nih.gov

Modulation of Cellular Signaling Pathways through Pyrrolopyridine Scaffolds

Derivatives of this compound have been shown to modulate key cellular signaling pathways implicated in various diseases.

The inhibition of the TGFβ signaling pathway is a prime example. researchgate.netnih.govnih.govacs.orgh1.co By selectively inhibiting the TGFβRI kinase, 4-azaindole derivatives can block the downstream signaling cascade involving SMAD proteins. nih.gov This is particularly relevant in cancer, where the TGFβ pathway is often dysregulated and contributes to tumor growth and immune evasion. nih.gov The combination of a 4-azaindole TGFβRI inhibitor with an anti-PD-1 antibody has demonstrated significantly improved anti-tumor efficacy in a murine tumor model. nih.govnih.gov

Additionally, 4-azaindole derivatives that inhibit p38 MAP kinase can modulate inflammatory responses by blocking the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1. nih.gov The MAPK signaling pathway is a critical regulator of many cellular processes, and its modulation by indole and azaindole derivatives is a key area of cancer research. mdpi.com Furthermore, the inhibition of MAP4K1 by azaindole-based compounds has been explored as a strategy to enhance T-cell immunity against cancer. acs.org

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for 3H-Pyrrolo[3,2-b]pyridine

The synthesis of pyrrolopyridine derivatives is an active area of research, with various strategies being developed for different isomers. However, methodologies specifically targeting the this compound core are not extensively reported. Future research will likely focus on developing novel and efficient synthetic routes that offer high regioselectivity and yield for this particular tautomer.

Current synthetic strategies for other pyrrolopyridine isomers that could be adapted include:

Ring Transformation Reactions: A known method to prepare the pyrrolo[3,2-b]pyridine system involves the rearrangement of pyrazolo[2,3-a]pyridines. Further investigation into the reaction conditions and substituent effects could potentially favor the formation of the 3H-tautomer.

Intramolecular Cyclization: Strategies involving the cyclization of suitably substituted pyridine (B92270) precursors are common for constructing the pyrrole (B145914) ring. The design of precursors that promote cyclization leading to the this compound structure will be a key area of exploration.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Sonogashira, Suzuki, and Buchwald-Hartwig couplings are powerful tools for constructing complex heterocyclic systems. The development of tandem or one-pot reactions starting from readily available pyridine and pyrrole derivatives could provide efficient access to the desired scaffold.

A significant challenge will be the selective synthesis of the 3H-tautomer over the potentially more stable 1H-tautomer. This may require the use of specific protecting groups, catalysts, or reaction conditions that kinetically favor the formation of the 3H-isomer.

Application of Advanced Computational Approaches for Rational Scaffold Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of novel bioactive molecules. For the this compound scaffold, where experimental data is limited, in silico methods will be invaluable in predicting its properties and guiding synthetic efforts.

Future computational studies are expected to involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be employed to investigate the relative stabilities of the 1H- and 3H-tautomers of pyrrolo[3,2-b]pyridine. These studies can elucidate the electronic properties, reactivity, and spectroscopic characteristics of the 3H-isomer, providing crucial information for its synthesis and characterization.

Molecular Docking and Virtual Screening: By identifying potential biological targets, molecular docking simulations can predict the binding modes and affinities of virtual libraries of this compound derivatives. This approach can accelerate the discovery of lead compounds for various therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: For other pyrrolopyridine isomers, 3D-QSAR models have been developed to understand the structural requirements for their biological activity nih.gov. Similar models can be constructed for this compound derivatives as experimental data becomes available, enabling the prediction of the activity of newly designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound-based ligands within the active sites of biological targets, helping to understand the stability of ligand-protein complexes and refine lead compounds.

These computational approaches will play a crucial role in navigating the chemical space of this compound derivatives and prioritizing the synthesis of compounds with the highest potential for desired biological activities.

Exploration of New Biological Targets and Therapeutic Areas for Pyrrolopyridine Scaffolds

The broader class of pyrrolopyridines has demonstrated a wide range of biological activities, making them privileged scaffolds in drug discovery. While specific studies on this compound are lacking, the known activities of its isomers suggest promising therapeutic areas for investigation.

Therapeutic AreaPotential Biological TargetsPyrrolopyridine Isomer Studied
Oncology Kinases (e.g., FGFR, CSF1R, JAK, Aurora A) mdpi.comfishersci.camdpi.comnih.gov, Topoisomerase I mdpi.comPyrrolo[2,3-b]pyridine, Pyrrolo[3,2-c]pyridine, Pyrrolo[2,3-d]pyrimidine
Inflammatory Diseases Kinases (e.g., JAK) nih.gov7-Azaindoles
Infectious Diseases Bacterial and viral enzymes nih.govmdpi.comPyrrolo[3,2-b]pyridine, Pyrrolo[3,4-c]pyridine
Neurodegenerative Diseases Enzymes involved in neuroinflammation and amyloid pathology fishersci.caPyrrolo[2,3-d]pyrimidine

Future research should focus on screening this compound derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. Given the structural similarities to other biologically active azaindoles, this scaffold could yield potent and selective inhibitors for a variety of enzymes and receptors. The unique electronic distribution and steric profile of the 3H-tautomer may lead to novel binding interactions and improved pharmacological properties compared to other isomers.

Design and Synthesis of Multi-targeted Agents based on the Pyrrolopyridine Core

The development of multi-targeted drugs, which can modulate multiple biological targets simultaneously, is a growing trend in drug discovery, particularly for complex diseases like cancer. The pyrrolopyridine scaffold has already shown promise as a core for designing dual inhibitors. For instance, derivatives of other pyrrolopyridine isomers have been developed as dual inhibitors of JAK1/3 and VEGFR/c-Met nih.govmdpi.com.

The this compound core represents a novel and unexplored scaffold for the design of multi-targeted agents. By strategically functionalizing the pyrrole and pyridine rings, it should be possible to incorporate pharmacophoric features that allow for simultaneous interaction with multiple targets. This approach could lead to the development of more effective and less resistance-prone therapeutic agents.

Key strategies for designing multi-targeted agents based on the this compound core include:

Scaffold Hopping and Molecular Hybridization: Combining structural elements from known inhibitors of different targets onto the this compound scaffold.

Privileged Fragment-Based Design: Utilizing the this compound core as a central scaffold to link fragments known to bind to different biological targets.

Computational methods will be instrumental in the rational design of such multi-targeted ligands, helping to predict their binding to multiple targets and optimize their selectivity profiles.

Potential Applications in Materials Science (e.g., as building blocks for covalent organic frameworks)

Beyond medicinal chemistry, the unique structural and electronic properties of pyrrolopyridine derivatives suggest their potential application in materials science. While specific research on this compound in this area is yet to be reported, the broader class of nitrogen-containing heterocyclic compounds is being actively investigated for various material applications.

One promising area is the use of pyrrolopyridine derivatives as building blocks for Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing mdpi.com. The nitrogen atoms in the pyrrolopyridine scaffold can act as coordination sites for metal ions or as hydrogen bond acceptors, influencing the assembly and properties of the resulting COF. The specific geometry and electronic nature of the this compound unit could lead to the formation of COFs with novel topologies and functionalities.

Furthermore, pyrrole-containing and pyridine-based compounds have been explored as organic semiconductors in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) mdpi.comnih.gov. The extended π-system of the this compound core suggests that its derivatives could exhibit interesting photophysical and electronic properties. Future research could focus on the synthesis and characterization of novel this compound-based materials for applications in organic electronics.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3H-pyrrolo[3,2-b]pyridine derivatives?

  • Methodological Answer : The core structure is typically synthesized via multi-step routes involving cyclization and functionalization. For example:

  • Cyclization : Hexamine in acetic acid and water at 120°C enables formation of the pyrrolopyridine backbone .
  • Substituent Introduction : Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄, arylboronic acids) introduces aryl groups at position 5 .
  • N-Methylation : NaH and methyl iodide in THF at 0°C to room temperature selectively methylate the nitrogen .
    • Key Considerations : Solvent choice (e.g., toluene/EtOH for Suzuki coupling) and catalyst loading (e.g., 10 mol% Pd) significantly impact yields .

Q. How are intermediates purified during synthesis?

  • Methodological Answer : Flash column chromatography using gradients of dichloromethane/ethyl acetate (90:10 to 80:20) or dichloromethane/methanol (98:2 to 90:10) is standard for isolating intermediates . Silica gel (230–400 mesh) is preferred for resolving polar nitro- or amino-substituted derivatives .

Q. What spectroscopic techniques validate pyrrolopyridine structures?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 8.5–9.0 ppm) and heterocyclic carbons (δ 110–150 ppm) confirm the core .
  • HRMS : Accurate mass analysis (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, observed 315.1237) ensures molecular integrity .

Advanced Research Questions

Q. How do substituents at positions 3 and 5 influence biological activity?

  • Methodological Answer :

  • SAR Studies : 3-Acyl or 3-nicotinamide groups enhance kinase inhibition (e.g., GluN2B receptor modulation) by improving hydrogen bonding with active sites .
  • Electron-Withdrawing Groups : 5-Bromo or 5-chloro substituents increase metabolic stability but may reduce solubility .
  • Contradictions : While 3-nitro groups facilitate further functionalization, they can destabilize intermediates, requiring in situ reduction to amines .

Q. What strategies optimize brain penetration and reduce off-target effects?

  • Methodological Answer :

  • LogP Optimization : Introducing 3,4-dimethoxyphenyl groups balances lipophilicity (targeting logP ~2.5) for blood-brain barrier penetration .
  • CYP Inhibition Mitigation : Replacing basic amines with neutral heterocycles (e.g., pyridine) reduces cytochrome P450 interactions .
  • hERG Liability : Avoiding cationic centers at position 1 minimizes hERG channel binding .

Q. How are regioselective functionalizations achieved in complex derivatives?

  • Methodological Answer :

  • Directed Metalation : LDA (lithium diisopropylamide) at −78°C directs bromination to position 5 in 1-methyl-pyrrolopyridines .
  • Protection/Deprotection : Boc protection of the pyrrole nitrogen enables selective functionalization at position 3 .

Q. How to address instability of 3-amino-pyrrolopyridine intermediates?

  • Methodological Answer :

  • In Situ Reactions : Immediate acylation (e.g., with nicotinoyl chloride in pyridine) stabilizes 3-amino intermediates without isolation .
  • Low-Temperature Handling : Storing intermediates at −20°C under inert atmosphere slows decomposition .

Data Contradictions and Resolution

Q. Discrepancies in reported activity of 5-aryl derivatives: How to resolve?

  • Analysis : Conflicting SAR data for 5-phenyl vs. 5-thienyl derivatives may arise from assay conditions (e.g., cell type, IC₅₀ measurement protocols).
  • Resolution : Standardize assays using recombinant receptor models (e.g., GluN2B-expressing HEK293 cells) and validate with orthogonal techniques (SPR, ITC) .

Methodological Tables

Key Synthetic Steps Conditions Yield Range Reference
Suzuki Coupling at Position 5Pd(PPh₃)₄, 2M K₂CO₃, toluene/EtOH, 105°C36–96%
Nitro Group ReductionH₂, Raney Ni, THF, rt70–85%
N-AcylationNicotinoyl chloride, pyridine, rt36–45%

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Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrrolo[3,2-B]pyridine
Reactant of Route 2
3H-Pyrrolo[3,2-B]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.